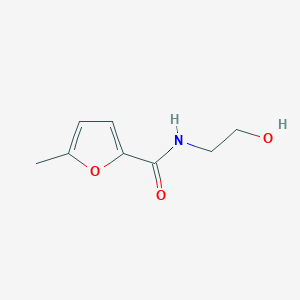
Methanol, (1,2-ethanediyldiphosphinidyne)tetrakis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanol, (1,2-ethanediyldiphosphinidyne)tetrakis- is a complex organophosphorus compound It is characterized by the presence of methanol and a unique 1,2-ethanediyldiphosphinidyne structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methanol, (1,2-ethanediyldiphosphinidyne)tetrakis- typically involves the reaction of methanol with a phosphine precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common reagents used in the synthesis include Grignard reagents and halogenophosphines .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets industrial standards.
化学反応の分析
Types of Reactions
Methanol, (1,2-ethanediyldiphosphinidyne)tetrakis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to lower oxidation state phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphine groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives. These products have various applications in catalysis, material science, and pharmaceuticals .
科学的研究の応用
Methanol, (1,2-ethanediyldiphosphinidyne)tetrakis- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug delivery agent.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of methanol, (1,2-ethanediyldiphosphinidyne)tetrakis- involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. The pathways involved include coordination to metal centers and subsequent activation of substrates for chemical transformations .
類似化合物との比較
Similar Compounds
Similar compounds include other organophosphorus compounds such as:
- Triphenylphosphine
- Tris(2-methoxyphenyl)phosphine
- Tris(2,4,6-trimethoxyphenyl)phosphine
Uniqueness
Methanol, (1,2-ethanediyldiphosphinidyne)tetrakis- is unique due to its specific 1,2-ethanediyldiphosphinidyne structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other phosphines may not be as effective .
特性
| 93518-09-3 | |
分子式 |
C6H16O4P2 |
分子量 |
214.14 g/mol |
IUPAC名 |
[2-[bis(hydroxymethyl)phosphanyl]ethyl-(hydroxymethyl)phosphanyl]methanol |
InChI |
InChI=1S/C6H16O4P2/c7-3-11(4-8)1-2-12(5-9)6-10/h7-10H,1-6H2 |
InChIキー |
YJJICPMBHQLVQL-UHFFFAOYSA-N |
正規SMILES |
C(CP(CO)CO)P(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







